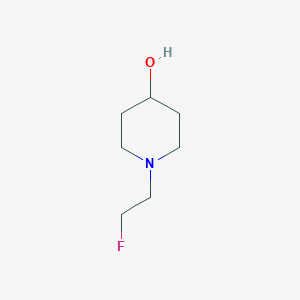

1-(2-Fluoroethyl)piperidin-4-ol

描述

Overview of Piperidine (B6355638) Derivatives in Chemical Biology and Medicinal Chemistry

The piperidine ring, a six-membered heterocycle containing a nitrogen atom, is a highly privileged structure in medicinal chemistry. nih.govnih.gov This scaffold is a common feature in a vast array of pharmaceuticals and naturally occurring alkaloids. nih.govnih.gov Its prevalence stems from its ability to impart favorable pharmacokinetic and pharmacodynamic properties to a molecule. The three-dimensional, sp3-hybridized nature of the piperidine ring allows for the precise spatial orientation of substituents, which can be critical for effective binding to biological targets such as receptors and enzymes. researchgate.netontosight.ai

Piperidine derivatives are found in more than twenty classes of pharmaceuticals, including analgesics, antipsychotics, antihistamines, and anti-cancer agents. nih.govencyclopedia.pub For instance, the potent opioid analgesic fentanyl and the antipsychotic drug risperidone (B510) both feature a piperidine moiety. ontosight.ai The incorporation of a piperidine skeleton can enhance a compound's metabolic stability, improve its membrane permeability, and optimize its binding affinity. researchgate.net The versatility of the piperidine ring in chemical synthesis also allows for the creation of large and diverse libraries of compounds for drug screening. nih.gov

The broad spectrum of biological activities associated with piperidine derivatives underscores their importance in drug discovery. ijnrd.org Researchers continue to explore new synthetic methodologies to create novel piperidine-containing compounds with unique therapeutic potential. nih.govnih.gov

Significance of Fluorinated Compounds in Drug Discovery and Development

The introduction of fluorine into drug candidates has become a powerful and widely used strategy in modern medicinal chemistry. nih.govtandfonline.com It is estimated that approximately 20% of all pharmaceuticals contain at least one fluorine atom. nih.gov The unique properties of fluorine and the carbon-fluorine bond are responsible for the beneficial effects observed upon its incorporation into a molecule. tandfonline.comacs.org

Key advantages of fluorination in drug design include:

Metabolic Stability: The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond. This increased bond strength can block metabolically labile sites in a drug molecule, preventing its breakdown by enzymes and thus prolonging its therapeutic effect. nih.govtandfonline.com

Enhanced Binding Affinity: Fluorine's high electronegativity can lead to favorable interactions with target proteins, such as hydrogen bonding and dipole-dipole interactions, thereby increasing the binding affinity and potency of the drug. tandfonline.com

Conformational Control: The introduction of fluorine can influence the preferred conformation of a molecule, which can be crucial for optimal interaction with its biological target.

The growing number of FDA-approved fluorinated drugs each year is a testament to the success of this strategy in developing safer and more effective medicines. nih.govtandfonline.com Furthermore, fluorine-18 (B77423), a positron-emitting isotope, is widely used in Positron Emission Tomography (PET) imaging for diagnostic purposes. nih.govnih.gov

Contextualizing 1-(2-Fluoroethyl)piperidin-4-ol within Contemporary Chemical Research

This compound emerges as a compound of significant interest at the intersection of piperidine chemistry and fluorine in drug discovery. This molecule incorporates the proven piperidine-4-ol scaffold with a fluoroethyl group attached to the piperidine nitrogen. This specific combination of structural features suggests its potential as a valuable building block in the synthesis of more complex molecules with potential therapeutic applications.

While extensive research specifically dedicated to this compound is not widely published, its constituent parts point towards its utility. The piperidin-4-ol moiety is a key intermediate in the synthesis of various biologically active compounds. google.com The introduction of the 2-fluoroethyl group can be anticipated to modulate the parent molecule's properties in line with the established principles of fluorination in medicinal chemistry. Specifically, the fluorine atom could influence the basicity of the piperidine nitrogen, impact metabolic stability, and potentially engage in favorable interactions with biological targets.

The synthesis of similar compounds, such as 1-(2,2,2-trifluoroethyl)piperidin-4-ol, has been reported and typically involves the reduction of the corresponding piperidin-4-one. chemicalbook.com A plausible synthetic route to this compound would likely follow a similar pathway, starting from 1-(2-fluoroethyl)piperidin-4-one.

Given the drive to explore novel chemical space in drug discovery, this compound represents an attractive starting point or intermediate for the development of new chemical entities. Its structure is a logical combination of a privileged scaffold and a bioisosteric modification, making it a prime candidate for further investigation in medicinal chemistry research.

Data Tables

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C7H14FNO |

| Molecular Weight | 147.19 g/mol |

| IUPAC Name | This compound |

| CAS Number | 1014413-88-7 |

| Appearance | Data not available |

| Melting Point | Data not available |

| Boiling Point | Data not available |

| Solubility | Data not available |

Source: PubChem CID 40566262 nih.gov

Table 2: Overview of Piperidine Derivatives in Medicinal Chemistry

| Area of Impact | Description | Examples of Therapeutic Areas |

| Pharmacokinetics | Can improve metabolic stability and membrane permeability. researchgate.net | Analgesics, Antipsychotics, Antihistamines encyclopedia.pubontosight.ai |

| Pharmacodynamics | Provides a 3D scaffold for precise substituent orientation, enhancing binding to biological targets. researchgate.net | Cancer, Alzheimer's Disease, Infectious Diseases nih.govencyclopedia.pub |

| Synthetic Versatility | The piperidine ring can be readily modified, allowing for the creation of diverse compound libraries. nih.gov | Broadly applicable across various drug discovery programs. |

Table 3: Effects of Fluorination in Drug Discovery

| Effect | Mechanism | Consequence for Drug Candidate |

| Increased Metabolic Stability | The high strength of the C-F bond can prevent enzymatic degradation at that site. nih.govtandfonline.com | Longer half-life and duration of action. |

| Enhanced Binding Affinity | Fluorine's electronegativity can lead to favorable non-covalent interactions with the target protein. tandfonline.com | Increased potency and selectivity. |

| Modulated Lipophilicity | Substitution of H with F generally increases lipophilicity, affecting how the molecule moves through the body. nih.gov | Improved absorption and distribution. |

| Altered pKa | The electron-withdrawing nature of fluorine can lower the pKa of nearby basic groups, such as amines. nih.govtandfonline.com | Can improve bioavailability by increasing the proportion of the neutral form of the drug that can cross cell membranes. |

Structure

2D Structure

属性

IUPAC Name |

1-(2-fluoroethyl)piperidin-4-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14FNO/c8-3-6-9-4-1-7(10)2-5-9/h7,10H,1-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUPRNALANWTJTB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1O)CCF | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80654505 | |

| Record name | 1-(2-Fluoroethyl)piperidin-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80654505 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

492446-45-4 | |

| Record name | 1-(2-Fluoroethyl)piperidin-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80654505 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(2-Fluoroethyl)-4-hydroxypiperidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 1 2 Fluoroethyl Piperidin 4 Ol and Its Analogs

Precursor Synthesis and Derivatization Strategies

The initial phase in the synthesis of 1-(2-fluoroethyl)piperidin-4-ol focuses on the creation of the core piperidine (B6355638) structure and the attachment of the fluoroethyl side chain.

Synthesis of Piperidin-4-ol Scaffolds

The piperidine ring is a prevalent structural motif in many natural products and pharmaceuticals. nih.gov The synthesis of the piperidin-4-ol scaffold, or its ketone precursor piperidin-4-one, is a critical first step. These scaffolds serve as versatile intermediates for a wide range of derivatives. googleapis.com

One of the most established methods for preparing 4-piperidone (B1582916) structures is the Dieckmann condensation. dtic.milresearchgate.net This intramolecular cyclization of a diester, typically formed from the addition of a primary amine to two equivalents of an acrylate (B77674) ester, produces a β-keto ester. Subsequent hydrolysis and decarboxylation yield the desired 4-piperidone. dtic.milresearchgate.net Careful control of reaction conditions is necessary to prevent side reactions like the retro-Dieckmann reaction. researchgate.net

Another powerful approach is the aza-Michael reaction, which has been effectively used to prepare substituted 4-piperidone scaffolds. nih.govacs.org This method involves the conjugate addition of an amine to an α,β-unsaturated ketone. For instance, divinyl ketones can react with primary amines to form 2-substituted-4-piperidones. nih.govacs.org Once the piperidin-4-one is obtained, it can be readily reduced to piperidin-4-ol using standard reducing agents like sodium borohydride. chemicalbook.com

Introduction of the 2-Fluoroethyl Moiety

With the piperidin-4-ol scaffold in hand, the next strategic step is the introduction of the 2-fluoroethyl group at the nitrogen atom. The most direct method for this transformation is the N-alkylation of the secondary amine of piperidin-4-ol. This involves reacting the piperidine with a suitable electrophilic reagent containing the 2-fluoroethyl group, such as 2-fluoroethyl bromide, 2-fluoroethyl iodide, or a sulfonate ester like 2-fluoroethyl tosylate.

An alternative strategy involves introducing the fluorine atom at a later stage. For example, a hydroxyethyl (B10761427) group can be attached to the piperidine nitrogen, followed by a fluorination reaction to convert the hydroxyl group into a fluorine atom. Another approach, particularly relevant in radiochemistry for preparing positron emission tomography (PET) tracers, involves the nucleophilic displacement of a leaving group, such as a mesylate, with a fluoride (B91410) ion ([¹⁸F]F⁻). nih.gov

Multi-Step Organic Reaction Sequences for Compound Elaboration

The synthesis of this compound and its analogs often involves sophisticated multi-step reaction sequences that employ key chemical transformations to build the final molecule.

Nucleophilic Substitution Reactions for Fluoroethylation

The introduction of the 2-fluoroethyl group onto the piperidine nitrogen is typically accomplished via a nucleophilic substitution reaction. The secondary amine of the piperidin-4-ol scaffold acts as the nucleophile, attacking the electrophilic carbon of a 2-fluoroethylating agent. This Sₙ2 reaction results in the formation of a new carbon-nitrogen bond and the displacement of a leaving group (e.g., bromide, iodide, or tosylate).

Piperidine and its derivatives are well-established nucleophiles in organic synthesis. nih.govrsc.orgyoutube.com The reactivity in these substitution reactions can be influenced by factors such as the solvent, the nature of the leaving group, and the steric and electronic properties of the piperidine derivative. nih.govrsc.org In cases where the fluorine atom itself is introduced via nucleophilic substitution, a precursor bearing a good leaving group (like a hydroxyl or mesyl group) is reacted with a fluoride source. nih.gov

Reductive Amination Approaches in Piperidine Synthesis

Reductive amination is a highly versatile and powerful tool for forming carbon-nitrogen bonds and is widely used in the synthesis of amines, including piperidines. researchgate.netorganic-chemistry.org This reaction typically involves the condensation of a carbonyl compound with an amine to form an imine or enamine intermediate, which is then reduced in situ to the corresponding amine. researchgate.net

In the context of piperidine synthesis, intramolecular reductive amination of amino-dicarbonyl compounds is a key strategy for ring closure. researchgate.net For example, a 1,5-dicarbonyl compound can react with an amine (like ammonia (B1221849) or a primary amine) to form cyclic iminium ion intermediates that are subsequently reduced to the piperidine ring. doi.org This approach allows for the construction of the core heterocyclic structure from acyclic precursors. While direct synthesis of this compound via this method is complex, reductive amination is fundamental in creating the diverse piperidone and piperidinol scaffolds that serve as precursors. acs.orgnih.gov

Palladium-Catalyzed Hydrogenation in Fluorinated Piperidine Synthesis

A modern and highly effective strategy for synthesizing fluorinated piperidines involves the hydrogenation of readily available fluorinated pyridine (B92270) precursors. nih.govacs.org Palladium-catalyzed hydrogenation has emerged as a particularly robust and simple method for this transformation, offering a direct route to these valuable compounds, which can be challenging to access through other fluorination pathways. nih.govsemanticscholar.org

This method allows for the chemoselective reduction of the fluoropyridine ring while often tolerating other functional groups and aromatic systems. nih.govacs.org A key advantage is the ability to control diastereoselectivity, frequently leading to the formation of cis-fluorinated piperidines. nih.govspringernature.com Researchers have developed protocols using heterogeneous palladium catalysts, such as palladium on carbon (Pd/C) or palladium hydroxide (B78521) on carbon (Pd(OH)₂/C), often in the presence of an acid, to achieve high yields and selectivity. acs.org This approach circumvents many of the difficulties associated with direct fluorination or multi-step syntheses. nih.gov

Below is a table summarizing the results of palladium-catalyzed hydrogenation of various fluoropyridines to their corresponding piperidines, demonstrating the scope and efficiency of this methodology.

| Substrate (Fluoropyridine) | Protecting Group (in situ) | Product (Fluorinated Piperidine) | Yield (%) | Diastereomeric Ratio (dr) |

|---|---|---|---|---|

| 3-Fluoropyridine | Cbz | Cbz-3-fluoropiperidine | 81 | >95:5 |

| 2-Fluoropyridine | Cbz | Cbz-2-fluoropiperidine | 67 (gram-scale) | >95:5 |

| 3-Fluoropyridine | Fmoc | Fmoc-3-fluoropiperidine | 75 | >95:5 |

| 3-Fluoropyridine | Amide | Amide-protected 3-fluoropiperidine | 72 | >95:5 |

| 3-Fluoropyridine | Sulfonamide | Sulfonamide-protected 3-fluoropiperidine | 85 | >95:5 |

| 3,5-Difluoropyridine | Cbz | Cbz-3,5-difluoropiperidine | 30 | >95:5 |

Data sourced from research on palladium-catalyzed hydrogenation of fluoropyridines. nih.gov Cbz = Benzyloxycarbonyl, Fmoc = Fluorenylmethyloxycarbonyl.

Cyclization and Annulation Reactions for Piperidine Ring Formation

The piperidine scaffold is a common motif in biologically active compounds, and numerous methods for its synthesis have been developed. beilstein-journals.orgnih.gov These can be broadly categorized into cyclization and annulation reactions.

One of the most established methods for constructing 4-piperidones, which are direct precursors to 4-hydroxypiperidines, is the Dieckmann condensation. dtic.mil This intramolecular reaction involves the cyclization of an aminodicarboxylate ester, followed by hydrolysis and decarboxylation to yield the 4-piperidone. dtic.milresearchgate.net Another classical approach is the Petrenko-Kritschenko reaction, which involves the condensation of an aldehyde, an amine, and a C-H acidic compound to form 2,6-disubstituted piperidones. googleapis.com

More contemporary methods include various metal-catalyzed cyclizations. For example, gold(I)-catalyzed oxidative amination of unactivated alkenes can produce substituted piperidines. nih.gov Palladium catalysts have also been employed for the enantioselective intramolecular hydroamination of alkenes, providing a route to chiral piperidine derivatives. nih.gov Radical-mediated cyclizations offer another avenue, such as the cobalt(II)-catalyzed intramolecular cyclization of linear amino-aldehydes. nih.gov

Aza-Diels-Alder reactions, which are [4+2] cycloadditions between an imine and a diene, provide a powerful tool for the synthesis of tetrahydropyridines, which can be subsequently reduced to piperidines. acs.orgacs.org This method can be rendered enantioselective through the use of chiral catalysts. nih.gov

Other notable cyclization strategies include:

Reductive amination: Intramolecular reductive amination of δ-keto-nitriles or δ-keto-esters can efficiently form the piperidine ring. beilstein-journals.orgdtic.mil

Ring expansion: Certain reactions can expand smaller rings, though yields for piperidine formation can sometimes be low. dtic.mil

Electroreductive cyclization: The reaction of imines with terminal dihaloalkanes in a flow microreactor presents a modern and efficient method for synthesizing piperidine derivatives. beilstein-journals.orgnih.gov

Strategic Utilization of Protecting Groups in Complex Synthesis

The synthesis of complex molecules often requires the use of protecting groups to mask reactive functional groups and direct reactions to the desired sites. In the context of this compound and its analogs, the secondary amine of the piperidine ring and the hydroxyl group are the primary sites for protection.

Common protecting groups for the piperidine nitrogen include:

Carbamates: Tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz) are widely used. The Boc group is typically removed under acidic conditions, while the Cbz group is cleaved by hydrogenolysis. rsc.org

Amides and Sulfonamides: These can also serve as effective protecting groups. researchgate.net

Diazenyls: N-aryldiazenyl groups have been utilized as protecting groups that can be cleaved under specific conditions. researchgate.net

Radiosynthesis of Fluorine-18 (B77423) Labeled Analogs of this compound

The incorporation of the positron-emitting radionuclide fluorine-18 (¹⁸F) into molecules like this compound is of great interest for positron emission tomography (PET), a powerful in vivo imaging technique. uchicago.edu

Development of Radiochemical Pathways for PET Ligands

The short half-life of ¹⁸F (approximately 110 minutes) necessitates rapid and efficient radiosynthetic methods. The most common approach for introducing ¹⁸F is through nucleophilic substitution, where a precursor molecule containing a suitable leaving group is reacted with [¹⁸F]fluoride. uchicago.edunih.gov

The general workflow for a typical radiosynthesis involves:

Production of [¹⁸F]fluoride in a cyclotron.

Trapping and activation of [¹⁸F]fluoride, often using a phase-transfer catalyst like Kryptofix 2.2.2 in combination with a base such as potassium carbonate. researchgate.netnih.gov

Reaction of the activated [¹⁸F]fluoride with the precursor molecule in a suitable solvent at an elevated temperature. escholarship.org

Purification of the crude reaction mixture, typically by high-performance liquid chromatography (HPLC) or solid-phase extraction (SPE), to isolate the final radiolabeled product. nih.gov

Precursor Design for Isotopic Labeling

The design of the precursor molecule is a critical factor for a successful radiosynthesis. The precursor must be stable under storage but highly reactive towards nucleophilic fluorination. For the synthesis of [¹⁸F]this compound and its analogs, a common strategy is to use a precursor with a leaving group on the ethyl side chain.

| Precursor Type | Leaving Group |

| 1-(2-(Tosyloxy)ethyl)piperidin-4-ol | Tosylate |

| 1-(2-(Mesyloxy)ethyl)piperidin-4-ol | Mesylate |

| 1-(2-(Nosyloxy)ethyl)piperidin-4-ol | Nosylate |

Optimization of Radiosynthesis Conditions and Yield

Maximizing the radiochemical yield (RCY) and ensuring high radiochemical purity are the primary goals in optimizing a radiosynthesis. Several parameters are systematically varied to achieve this.

| Parameter | Typical Conditions | Impact on Radiosynthesis |

| Temperature | 80-140 °C escholarship.org | Higher temperatures generally increase the reaction rate but can also lead to degradation of the precursor or product. |

| Reaction Time | 5-20 minutes nih.gov | Must be long enough for the reaction to reach completion but short enough to minimize decay of ¹⁸F. |

| Solvent | Acetonitrile, Dimethylformamide (DMF), Dimethyl sulfoxide (B87167) (DMSO) nih.govescholarship.org | The solvent must solubilize the reactants and facilitate the nucleophilic substitution. Aprotic polar solvents are typically preferred. |

| Base | K₂CO₃, Cs₂CO₃ nih.govescholarship.org | A base is often used in conjunction with a phase-transfer catalyst to enhance the nucleophilicity of the [¹⁸F]fluoride. |

| Precursor Amount | 1-10 mg | A sufficient amount is needed to achieve a good yield, but using an excess can complicate the purification process. |

Automated synthesis modules are often employed for the routine production of PET radiopharmaceuticals to ensure reproducibility and radiation safety. nih.govnih.gov The optimization process aims to develop a robust and reliable method that can consistently produce the desired radiotracer in high yield and purity for clinical or preclinical use. nih.gov

Structure Activity Relationship Sar Studies and Molecular Design

Influence of the Fluoroethyl Group on Molecular Interactions

The introduction of a fluoroethyl group at the N1 position of the piperidine (B6355638) ring is a key modification that significantly influences the compound's interaction with its biological targets. Fluorine, being the most electronegative element, can profoundly alter the electronic properties of a molecule. This substitution can lead to changes in basicity, lipophilicity, and the potential for hydrogen bonding, all of which are critical for receptor binding.

Impact of Piperidin-4-ol Core Modifications on Biological Activity

The piperidin-4-ol core is a versatile scaffold that allows for extensive modification to fine-tune its biological activity. The biological properties of piperidine derivatives are highly dependent on the type and location of substituents on the heterocyclic ring. researchgate.net Modifications can be made at several positions, including the piperidine ring itself, the hydroxyl group at the 4-position, and the nitrogen atom.

For instance, the stereochemistry of the hydroxyl group can be a critical determinant of activity. The axial or equatorial orientation of the hydroxyl group can dictate the precise fit of the molecule into the binding pocket of a receptor. Additionally, esterification or etherification of the hydroxyl group can alter the compound's polarity and ability to form hydrogen bonds, thereby modulating its pharmacological profile.

Substitutions on the piperidine ring can also have a significant impact. The introduction of alkyl or aryl groups can influence the compound's lipophilicity and steric interactions with the receptor. These modifications can lead to enhanced potency and selectivity for specific receptor subtypes.

Design Principles for Modulating Receptor Affinity and Selectivity

The rational design of ligands with desired receptor affinity and selectivity is a cornerstone of modern drug discovery. For derivatives of 1-(2-Fluoroethyl)piperidin-4-ol, several design principles can be employed to modulate their interaction with biological targets.

A key strategy involves the strategic placement of functional groups that can engage in specific interactions with the receptor. For example, incorporating aromatic rings can lead to beneficial pi-pi stacking interactions with aromatic amino acid residues in the binding pocket. The introduction of hydrogen bond donors and acceptors can also be used to optimize the hydrogen-bonding network between the ligand and the receptor.

Furthermore, the concept of "multi-receptor" drug design can be applied, where a single molecule is engineered to interact with multiple targets. nih.gov This approach can be particularly useful in treating complex diseases where multiple pathways are involved. By carefully modifying the this compound scaffold, it is possible to create compounds with a desired polypharmacological profile.

Computational Chemistry and Molecular Modeling in SAR Elucidation

Computational chemistry and molecular modeling have become indispensable tools in the elucidation of SAR and the rational design of new drugs. These methods provide valuable insights into the three-dimensional interactions between a ligand and its receptor, guiding the optimization of lead compounds.

Docking Studies and Ligand-Protein Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor. researchgate.netnih.gov This method allows researchers to visualize the binding mode of this compound and its analogues within the active site of a target protein. researchgate.netnih.gov By analyzing the docked conformation, it is possible to identify key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that contribute to binding affinity.

Docking studies can also be used to predict the binding affinities of a series of compounds, helping to prioritize which molecules to synthesize and test experimentally. This in-silico screening approach can significantly accelerate the drug discovery process.

Pharmacophore Modeling for Compound Optimization

A pharmacophore is an abstract representation of the key molecular features that are necessary for biological activity. Pharmacophore models can be generated based on the structures of known active compounds or the ligand-binding site of a receptor. These models serve as a three-dimensional query to search for new compounds with the desired biological activity. nih.gov

Biological and Pharmacological Investigations of 1 2 Fluoroethyl Piperidin 4 Ol Derivatives

Applications in Neuropharmacology

Derivatives of 1-(2-fluoroethyl)piperidin-4-ol have shown considerable promise in the field of neuropharmacology, with research highlighting their potential in addressing neurological and psychiatric disorders.

The selective antagonism of the M4 muscarinic acetylcholine (B1216132) receptor (mAChR) is a contemporary strategy for addressing neurological conditions such as Parkinson's disease and dystonia. nih.gov Non-selective muscarinic antagonists often lead to undesirable side effects, which has spurred the development of subtype-selective compounds. nih.gov The piperidine (B6355638) core is a crucial component in many M4 receptor modulators. Research into heteroaryl piperidine ether compounds has identified them as allosteric modulators of the M4 receptor, offering a potential therapeutic avenue for neurological and psychiatric disorders with a reduced risk of side effects compared to traditional agonists. patsnap.com

While direct studies on this compound derivatives as selective M4 antagonists are not extensively documented in publicly available research, the established importance of the piperidine scaffold in M4 antagonist design suggests that derivatives of this compound are of significant interest for future drug discovery programs in this area. The development of selective M4 antagonists may offer a more targeted and effective treatment for movement disorders by modulating basal ganglia motor function.

Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by the accumulation of amyloid-β (Aβ) plaques and neurofibrillary tangles composed of hyperphosphorylated tau protein. nih.gov These pathologies are considered primary drivers of the neuronal loss and cognitive decline seen in patients. nih.gov Early and accurate diagnosis is critical for managing the disease.

A significant development in this area involves a derivative of this compound, which has been investigated as an imaging agent for the in vivo detection of tau pathology. The compound, 2-(4-(2-[¹⁸F]Fluoroethyl)piperidin-1-yl)benzo nih.govnih.govimidazo[1,2-a]pyrimidine (also known as [¹⁸F]T808), is a positron emission tomography (PET) tracer. nih.govnih.gov PET imaging with agents that can specifically bind to tau tangles allows for the visualization and quantification of one of the key hallmarks of Alzheimer's disease in the living brain. nih.gov The development of such diagnostic tools is a critical step toward understanding disease progression and evaluating the efficacy of new anti-tau therapies.

| Compound | Target | Application | Significance |

|---|---|---|---|

| [¹⁸F]T808 | Tau Plaques | PET Imaging Agent for Alzheimer's Disease | Enables early diagnosis and monitoring of disease progression. nih.govnih.gov |

The sigma-1 (σ1) receptor, a unique ligand-regulated chaperone protein, has emerged as a key target for the development of novel analgesics. nih.gov It is involved in the modulation of various neurotransmitter systems and plays a significant role in pain transmission. Antagonists of the σ1 receptor have been shown to be effective in animal models of neuropathic and chronic pain, reducing abnormal pain sensations like allodynia and hyperalgesia without the side effects commonly associated with opioids. nih.gov

The inhibition of the σ1 receptor can also modulate neuroinflammation, a process implicated in the maintenance of chronic pain states. nih.gov This includes effects on both peripheral and central neuroinflammatory responses. nih.gov The piperidine scaffold is a common feature in many potent and selective σ1 receptor ligands. While specific research on this compound derivatives for pain management via σ1 receptor modulation is still an emerging area, the established role of this receptor and the suitability of the piperidine chemical structure make this a promising avenue for the development of new pain therapies.

Oncological Applications

In addition to their neuropharmacological potential, derivatives based on the piperidine scaffold are being actively investigated for their applications in oncology, including their roles as kinase inhibitors and inducers of apoptosis.

Oncogenic fusion kinases, such as those involving anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 (ROS1), are critical drivers in certain cancers, including non-small cell lung cancer (NSCLC). nih.gov This has led to the development of targeted tyrosine kinase inhibitors (TKIs). Crizotinib, a multi-targeted TKI, has shown significant clinical activity against ALK- and ROS1-driven tumors. nih.gov

The development of resistance to first-generation inhibitors has prompted the search for next-generation compounds. nih.gov The piperidine moiety is a structural component found in some complex kinase inhibitors. For instance, more potent and selective ALK/ROS1 inhibitors have been developed that show activity against mutations that confer resistance to crizotinib. nih.gov While direct derivatives of this compound as specific ALK or ROS1 inhibitors are not prominently featured in current literature, the piperidine scaffold remains a relevant structure in the design of new kinase inhibitors aimed at overcoming therapeutic resistance.

| Kinase Target | Role in Cancer | Therapeutic Strategy |

|---|---|---|

| ALK (Anaplastic Lymphoma Kinase) | Driver of tumorigenesis in certain NSCLCs and other cancers. nih.gov | Inhibition with targeted tyrosine kinase inhibitors. |

| ROS1 (c-ros oncogene 1) | Oncogenic driver in a subset of NSCLCs. nih.gov | Targeting with specific kinase inhibitors like crizotinib. nih.gov |

| IKKβ (IκB kinase β) | Component of the NF-κB signaling pathway, often dysregulated in cancer. | Inhibition to suppress pro-survival signaling. |

Inducing apoptosis, or programmed cell death, is a primary goal of many cancer therapies. nih.gov Piperidine derivatives have been shown to possess anticancer properties by triggering this process. nih.gov One such derivative, 1-(2-(4-(Dibenzo[b,f]thiepin-10-yl)phenoxy)ethyl)piperidine (DTPEP) , has been demonstrated to induce apoptosis in both estrogen receptor-positive (ER+) and estrogen receptor-negative (ER-) breast cancer cells. nih.gov

The mechanism of action for DTPEP involves the generation of reactive oxygen species (ROS), which leads to the loss of mitochondrial membrane potential and the activation of caspases, key enzymes that execute the apoptotic program. nih.gov This ROS-dependent apoptosis provides a pathway to attack cancer cells comprehensively. nih.gov Although DTPEP is not a fluoroethyl derivative, its activity showcases the potential of the piperidine scaffold to serve as a backbone for the development of potent apoptosis-inducing anticancer agents. nih.gov

Anti-Infective and Antiparasitic Applications

The piperidine ring is a common structural motif in many antimalarial agents, and research continues to explore new derivatives to combat drug-resistant strains of Plasmodium falciparum, the deadliest species of the malaria parasite. nih.gov Studies on 1,4-disubstituted piperidine derivatives have demonstrated their potential as potent antimalarials. nih.gov

In one such study, a library of 1,4-disubstituted piperidine derivatives was synthesized and evaluated against both chloroquine-sensitive (3D7) and chloroquine-resistant (W2) strains of P. falciparum. nih.gov Several of these compounds exhibited significant activity, with some showing potency comparable to or greater than the standard drug, chloroquine. nih.gov For example, compound 13b from this series was found to be highly active against both the 3D7 and W2 strains. nih.gov

While this particular study did not specifically include a 1-(2-fluoroethyl) substituent on the piperidine nitrogen, the promising results from related structures underscore the potential of the 1-substituted piperidin-4-ol scaffold in antimalarial drug discovery. The introduction of a fluoroethyl group could modulate the pharmacokinetic and pharmacodynamic properties of the molecule, potentially leading to improved efficacy.

Table 1: Antimalarial Activity of Selected 1,4-Disubstituted Piperidine Derivatives

| Compound | R1 | R2 | IC50 (nM) - 3D7 Strain | IC50 (nM) - W2 Strain |

|---|---|---|---|---|

| 12a | 4-Cl | H | - | 11.6 |

| 12d | 4-F | 4-Cl | 13.64 | - |

| 13b | 4-Cl | H | 4.19 | 13.30 |

| Chloroquine | - | - | 22.38 | 134.12 |

Data sourced from a study on 1,4-disubstituted piperidine derivatives. nih.gov

Carbonic anhydrases (CAs) are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. These enzymes are found in a wide range of organisms, including bacteria, and are essential for various metabolic processes, including pH regulation and biosynthetic pathways. nih.gov The inhibition of bacterial CAs is being explored as a novel anti-infective strategy, as it can disrupt microbial growth and survival.

While research specifically targeting derivatives of this compound as carbonic anhydrase inhibitors for anti-infective purposes is limited, the broader class of sulfonamides has been extensively studied for this application. Sulfonamides are a well-established class of CA inhibitors. The development of sulfonamide-based CA inhibitors that are selective for bacterial isoforms over human isoforms is a key area of research to minimize off-target effects. The this compound scaffold could potentially be functionalized with a sulfonamide group to create novel compounds for evaluation as anti-infective CA inhibitors.

The increasing prevalence of antibiotic resistance is a major global health threat, necessitating the development of new antibacterial agents and strategies to overcome resistance mechanisms. As mentioned, the inhibition of bacterial carbonic anhydrases presents a novel approach to antibacterial therapy. By targeting essential enzymes in bacteria that are absent or significantly different in humans, it may be possible to develop drugs with new mechanisms of action, thus circumventing existing resistance pathways.

Derivatives of this compound could be investigated for their potential as antibacterial agents, either through the inhibition of bacterial-specific targets like carbonic anhydrase or by acting as scaffolds for the incorporation of other antibacterial pharmacophores. Furthermore, some compounds can act as resistance modulators, potentiating the activity of existing antibiotics. This is another avenue of research where derivatives of the this compound structure could be explored.

Enzymatic Inhibition and Modulatory Effects

In humans, there are several isoforms of carbonic anhydrase, and the inhibition of specific isoforms has therapeutic potential in various diseases. The cytosolic isoforms hCA I and hCA II are widespread, while the transmembrane isoforms hCA IX and hCA XII are overexpressed in many types of tumors and are associated with cancer progression. nih.govnih.gov This makes hCA IX and hCA XII attractive targets for the development of anticancer drugs. nih.gov

The primary class of hCA inhibitors is the sulfonamides. A vast number of sulfonamide derivatives have been synthesized and evaluated for their inhibitory activity against different hCA isoforms. nih.gov The goal is often to achieve selectivity for the tumor-associated isoforms (IX and XII) over the ubiquitous cytosolic isoforms (I and II) to reduce side effects. nih.gov

Although no studies have been identified that specifically evaluate this compound derivatives as carbonic anhydrase inhibitors, this scaffold could be used to design novel sulfonamide-based inhibitors. The piperidine ring could serve as a carrier for the sulfonamide group, and the fluoroethyl substituent could influence the binding affinity and selectivity for the different hCA isoforms. The table below presents the inhibitory activity of some representative sulfonamide compounds against various hCA isoforms, illustrating the structure-activity relationships that guide the design of selective inhibitors.

Table 2: Inhibitory Activity (Ki, nM) of Selected Sulfonamides against Human Carbonic Anhydrase Isoforms

| Compound | hCA I | hCA II | hCA IX | hCA XII |

|---|---|---|---|---|

| Acetazolamide (Standard) | 250 | 12 | 25 | 5.7 |

| Compound 1 | >10000 | 4515 | 7766 | 316 |

| Compound 11 | 205 | 3.4 | 14 | 14 |

| Compound 13 | 49 | 2.4 | 9.7 | 22 |

Data represents a selection of sulfonamides from a study on hCA inhibitors. nih.gov

Interaction with DNA Gyrase and Topoisomerase IV in Antibacterial Mechanisms

The bacterial enzymes DNA gyrase and topoisomerase IV are well-validated targets for antibacterial drugs due to their essential roles in DNA replication, repair, and transcription. These type II topoisomerases manage the topological state of DNA. DNA gyrase introduces negative supercoils into DNA, while topoisomerase IV is primarily responsible for decatenating (unlinking) replicated daughter chromosomes. doaj.org Inhibition of these enzymes leads to disruptions in critical cellular processes and ultimately results in bacterial cell death. doaj.org

While fluoroquinolones are the most famous class of drugs targeting these enzymes, the rise of resistance has spurred the development of Novel Bacterial Topoisomerase Inhibitors (NBTIs). nih.gov NBTIs operate via a distinct mechanism that can circumvent existing resistance pathways. researchgate.net Several classes of NBTIs feature a piperidine moiety, highlighting its importance as a scaffold in this area.

Research into piperidine-4-carboxamides has identified them as a new class of mycobacterial DNA gyrase inhibitors. nih.gov Studies on Mycobacterium abscessus revealed that these compounds are bactericidal and active against biofilms. nih.gov Spontaneous resistance to piperidine-4-carboxamides was mapped to mutations in the gyrA and gyrB genes, which encode the subunits of DNA gyrase. nih.gov Subsequent biochemical assays confirmed that these compounds inhibit the wild-type gyrase enzyme but not the mutated, resistant version. nih.gov For instance, an optimized analog, 844-TFM, demonstrated an almost 10-fold increase in activity compared to its parent compound, with a corresponding inhibitory concentration (IC₅₀) of 1.5 μM against M. abscessus DNA gyrase. nih.gov This demonstrates that modifications to the piperidine scaffold can significantly enhance target engagement and antibacterial potency. nih.gov

The mechanism for many NBTIs involves stabilizing the DNA-enzyme cleavage complex, which introduces lethal double-strand breaks in the bacterial chromosome. nih.gov The piperidine ring in these inhibitors often positions itself in a solvent-exposed region of the target's binding site. acs.org Structure-activity relationship (SAR) studies on various NBTI series have shown that while the core piperidine structure is crucial, modifications to its substituents are key to optimizing potency against both DNA gyrase and topoisomerase IV, as well as improving pharmacological properties. researchgate.netacs.org Dual inhibition of both enzymes is considered a significant advantage, as it may reduce the frequency of resistance development. dtu.dk

Table 1: Inhibitory Activity of Selected Piperidine Derivatives Against Bacterial Topoisomerases

| Compound | Target Organism/Enzyme | Activity Measurement | Value | Reference |

|---|---|---|---|---|

| 844 (Piperidine-4-carboxamide) | M. abscessus | MIC | 12.5 μM | nih.gov |

| 844-TFM (Trifluoromethyl derivative) | M. abscessus | MIC | 1.5 μM | nih.gov |

| 844-TFM | M. abscessus DNA Gyrase | IC₅₀ | 1.5 μM | nih.gov |

| Gepotidacin (NBTI) | S. aureus DNA Gyrase | IC₅₀ | 0.12 μg/mL | |

| Gepotidacin (NBTI) | S. aureus Topoisomerase IV | IC₅₀ | 0.2 μg/mL |

Modulation of Glycosidases and Nucleoside Hydrolases

Piperidine derivatives, particularly those with multiple hydroxyl groups (known as iminosugars or azasugars), are a significant class of enzyme modulators. arkat-usa.org Their structure, featuring a nitrogen atom in the ring, allows them to exist in a protonated state at physiological pH. This enables them to mimic the charge and shape of the oxocarbenium ion-like transition state that occurs during glycosidic bond cleavage by glycosidases. researchgate.net This mimicry makes them potent and often selective competitive inhibitors of these enzymes. arkat-usa.org

Glycosidases are involved in a vast array of biological processes, including digestion, glycoprotein (B1211001) processing, and lysosomal catabolism. Inhibitors of these enzymes, therefore, have therapeutic potential for treating viral infections, diabetes, and certain genetic disorders like lysosomal storage diseases. mdpi.com For example, N-butyl-1-deoxynojirimycin (Miglustat), a piperidine iminosugar, is an approved drug for treating Gaucher disease. tandfonline.com Research has shown that even minor structural modifications to the piperidine ring and its substituents can drastically alter inhibitory potency and selectivity against different glycosidases. researchgate.net

The potential for piperidine derivatives to modulate nucleoside hydrolases has also been explored. unit.no These enzymes are crucial for the metabolism of nucleosides and are key targets in the treatment of parasitic protozoan infections, as these organisms often rely on salvaging purines from their hosts. An inhibitor could disrupt this pathway, leading to parasite death. The structural similarity of the piperidine core to the ribose or deoxyribose sugar moiety of nucleosides suggests a basis for competitive inhibition.

Table 2: Glycosidase Inhibitory Activity of Selected Piperidine Iminosugar Derivatives

| Compound | Target Enzyme | Activity Measurement | Value | Reference |

|---|---|---|---|---|

| Deoxyfuconojirimycin (DFJ) | Human Liver α-L-fucosidase | K_i | 1 x 10⁻⁸ M | researchgate.net |

| Deoxynojirimycin (DNJ) | α-glucosidase | IC₅₀ | Variable (μM range) | tandfonline.com |

| N-butyl-deoxynojirimycin (Miglustat) | Glucosylceramide synthase | IC₅₀ | ~20 μM | tandfonline.com |

| N-hydroxyethyl-deoxynojirimycin (Miglitol) | α-glucosidases | K_i | Variable (nM to μM range) | mdpi.com |

Blood-Brain Barrier Permeability Studies

The blood-brain barrier (BBB) is a highly selective, dynamic interface that protects the central nervous system (CNS) from toxins and pathogens while regulating the transport of essential nutrients. mdpi.com This barrier, however, poses a major challenge for the development of drugs targeting CNS diseases, as it severely restricts the entry of most therapeutic molecules. nih.gov

Strategies for Enhancing Central Nervous System Penetration

For small molecules like this compound and its derivatives to effectively penetrate the CNS, their chemical structures must be optimized. Several medicinal chemistry strategies can be employed to enhance BBB permeability:

Increasing Lipophilicity: Passive diffusion across the lipid membranes of the BBB endothelial cells is a primary route of entry for many CNS drugs. Increasing a molecule's lipophilicity, often measured as the octanol-water partition coefficient (LogP), can enhance this process. However, a balance must be struck, as very high lipophilicity can lead to increased metabolic breakdown and non-specific binding.

Reducing Hydrogen Bonding Capacity: The number of hydrogen bond donors and acceptors in a molecule is a key determinant of its ability to cross the BBB. Forming hydrogen bonds with water molecules in the blood requires energy to break before the molecule can enter the lipid environment of the cell membrane. Reducing the hydrogen bond count, for instance by masking hydroxyl or amine groups, can lower this energy barrier. nih.gov

Modulating Molecular Weight and Size: Generally, smaller molecules (under 500 Da) have a better chance of passively diffusing across the BBB.

Inhibition of Efflux Transporters: The BBB is equipped with active efflux transporters, such as P-glycoprotein (P-gp), which actively pump xenobiotics out of the brain. mdpi.com Designing molecules that are not substrates for these transporters, or co-administering them with an efflux inhibitor, can significantly increase their concentration in the CNS. mdpi.com

Prodrug Approach: A common strategy involves converting a polar, poorly permeable drug into a more lipophilic prodrug. mdpi.com This prodrug can cross the BBB and is then metabolically converted back to the active parent drug within the brain. For example, converting a hydroxyl group to an ester can increase lipophilicity.

Carrier-Mediated Transport (CMT): The BBB has specific transporters for nutrients like glucose (GLUT1), amino acids, and nucleosides. mdpi.com A drug can be designed to mimic the structure of an endogenous substrate to "hijack" these transporters for entry into the CNS. mdpi.com

In Vitro and In Vivo Models for Permeability Assessment

Assessing the BBB permeability of drug candidates is a critical step in CNS drug discovery. A variety of models are used, each with its own advantages and limitations.

In Vitro Models: These models are used for early-stage, high-throughput screening of large numbers of compounds.

Parallel Artificial Membrane Permeability Assay (PAMPA): This is a non-cell-based assay that measures a compound's ability to diffuse from a donor compartment, through a lipid-infused artificial membrane, to an acceptor compartment. nih.gov The PAMPA-BBB variant uses a lipid composition that mimics the brain's lipid environment. It is fast and cost-effective but only models passive diffusion and cannot account for active transport or metabolism. nih.gov

Cell-Based Models: These models use cultured brain endothelial cells, either as a monoculture or in co-culture with other cells of the neurovascular unit like astrocytes and pericytes. nih.govyoutube.com Co-culture models often form tighter junctions and provide a more physiologically relevant barrier, expressing some of the key transporters. youtube.com More advanced models include microfluidic "organ-on-a-chip" systems that can simulate the 3D environment and shear stress of blood flow. wikipedia.org

In Vivo Models: These are essential for validating the findings from in vitro studies and providing the most accurate measure of brain penetration in a living system.

Brain Microdialysis: This technique involves implanting a small probe into a specific brain region of a live animal. It allows for the continuous sampling of the brain's extracellular fluid, providing real-time concentration data of the drug and its metabolites.

Brain-to-Plasma Concentration Ratio (Kp): This method involves administering the drug to an animal and, at a specific time point, measuring its concentration in both the brain tissue and the blood plasma. The ratio (Kp) provides a snapshot of the extent of brain penetration. When corrected for unbound drug fractions, it gives the Kp,uu, which is considered the gold standard for quantifying BBB penetration. nih.gov

Table 3: Comparison of BBB Permeability Assessment Models

| Model Type | Specific Model | Key Features | Advantages | Limitations | Reference |

|---|---|---|---|---|---|

| In Vitro | PAMPA-BBB | Artificial lipid membrane | High-throughput, low cost, reproducible, measures passive diffusion | No active transport, no metabolism, non-biological | nih.gov |

| Cell Co-Culture (e.g., Endothelial + Astrocyte) | Live cultured cells forming a monolayer | More physiological, expresses transporters and tight junctions | Can model active transport and metabolism, better in vivo correlation | Lower throughput, higher cost and complexity, variability | youtube.com |

| In Vivo | Microdialysis | Probe implanted in brain of live animal | Provides dynamic concentration-time profile in brain ECF | Technically complex, invasive, measures local concentration only | |

| Brain/Plasma Ratio (Kp,uu) | Tissue and plasma concentration measurement | "Gold standard" for quantifying net BBB penetration | Terminal procedure, provides a single time-point measurement | nih.gov |

Advanced Research Directions and Future Perspectives

Development of Novel 1-(2-Fluoroethyl)piperidin-4-ol Conjugates and Prodrugs

A significant avenue for future research is the design and synthesis of conjugates and prodrugs of this compound to enhance its therapeutic properties. Prodrug strategies are a well-established method in medicinal chemistry to overcome limitations of a parent drug, such as poor solubility or unfavorable pharmacokinetics. For instance, the hydroxyl group of this compound could be esterified or converted into a carbamate (B1207046) to create a prodrug that is enzymatically or chemically cleaved in vivo to release the active molecule. This approach has been successfully applied to other piperidine-containing compounds to improve oral bioavailability. acs.org

Furthermore, conjugating this compound to other molecules can lead to synergistic effects or targeted delivery. For example, linking it to a moiety that targets a specific cancer cell receptor could concentrate the compound at the site of action, thereby increasing efficacy and reducing off-target side effects. The piperidine (B6355638) scaffold is a common feature in a variety of targeted anticancer therapeutics, suggesting that derivatives of this compound could be promising candidates for such an approach. nih.govresearchgate.net

Exploration of Stereochemistry and Chiral Synthesis for Enhanced Bioactivity

The 4-position of the piperidine ring in this compound is a chiral center, meaning the compound can exist as two enantiomers. It is a well-established principle in pharmacology that different stereoisomers of a drug can have significantly different biological activities, potencies, and safety profiles. researchgate.net Therefore, a critical area of future research is the chiral separation of the racemic mixture of this compound and the individual evaluation of each enantiomer.

Methods such as chiral high-performance liquid chromatography (HPLC) have been successfully used to separate the enantiomers of other piperidine derivatives. nih.govmdpi.com Once isolated, the distinct pharmacological properties of each enantiomer can be assessed. This could reveal that one enantiomer is significantly more potent or has a better safety profile than the other. Consequently, the development of stereoselective or asymmetric syntheses would be paramount to produce the desired enantiomer in high purity, leading to a more refined and potentially more effective therapeutic agent. The synthesis of enantiomerically pure piperidine derivatives is an active area of research, with various methods being developed. nih.gov

Integration with Targeted Drug Delivery Systems

To maximize the therapeutic index of drugs derived from this compound, their integration with targeted drug delivery systems is a promising future direction. Nanoparticle-based delivery systems, such as liposomes and polymeric nanoparticles, can encapsulate the drug, protecting it from degradation and altering its pharmacokinetic profile. mdpi.com These nanocarriers can be designed to accumulate preferentially in tumor tissues through the enhanced permeability and retention (EPR) effect.

Moreover, the surface of these nanoparticles can be functionalized with targeting ligands, such as antibodies or peptides, that specifically bind to receptors overexpressed on cancer cells. nih.gov This active targeting approach can further enhance the delivery of the drug to the desired site, minimizing exposure to healthy tissues. The development of such targeted nanomedicines could transform derivatives of this compound into highly potent and specific therapeutic agents.

Investigating Off-Target Interactions and Potential Toxicophores associated with Fluorine

While the introduction of fluorine can enhance a drug's properties, it is not without potential liabilities. A crucial aspect of future research will be a thorough investigation of the off-target interactions of this compound and its metabolites. The piperidinol core itself has been associated with secondary pharmacology in some contexts, which warrants careful evaluation. chemicalbook.com

Application in Radiopharmaceutical Development beyond Current PET Imaging

The presence of the 2-fluoroethyl group makes this compound an attractive scaffold for the development of radiopharmaceuticals for positron emission tomography (PET) imaging, particularly by labeling it with fluorine-18 (B77423). [18F]Fluoroethyl-containing compounds are widely used as PET tracers for imaging in oncology and neurology. mdpi.comnih.gov Derivatives of 1-(2-fluoroethyl)piperidine (B13172820) have already been evaluated as potential PET radiotracers for sigma-1 receptors, which are implicated in various central nervous system disorders and some cancers. nih.govnih.gov

Future research could expand beyond PET imaging to other radiopharmaceutical applications. For instance, by chelating a therapeutic radionuclide, derivatives of this compound could be developed into targeted radiotherapeutics. This would combine the targeting ability of the piperidine scaffold with the cell-killing power of radiation, offering a new therapeutic modality.

Preclinical and Clinical Translation of Promising Candidates

The ultimate goal of the aforementioned research directions is the translation of promising candidates into preclinical and clinical development. This will require a systematic evaluation process, starting with in vitro assays to determine potency, selectivity, and mechanism of action. Promising compounds would then advance to in vivo studies in animal models to assess their efficacy, pharmacokinetics, and safety.

The preclinical evaluation of radiolabeled derivatives would involve imaging studies in animal models of disease to demonstrate target engagement and to select the best candidates for further development. bohrium.com For therapeutic candidates, rigorous toxicology studies will be necessary to ensure safety before they can be considered for human clinical trials. The path to clinical translation is long and challenging, but the versatile scaffold of this compound holds significant promise for the development of new and improved medicines and diagnostic agents.

常见问题

Basic Research Questions

Q. What are the recommended synthetic pathways for 1-(2-fluoroethyl)piperidin-4-ol, and how can purity be optimized?

- Methodological Answer : Synthesis typically involves nucleophilic substitution of piperidin-4-ol derivatives with 2-fluoroethyl halides. For purity >95%, column chromatography (silica gel, eluent: ethyl acetate/methanol 9:1) is recommended. Monitor reaction progress via TLC (Rf ~0.3 under UV) and confirm purity using HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient). Alternative routes include reductive amination of 4-piperidone precursors with 2-fluoroethylamine .

- Key Data :

| Parameter | Optimal Conditions |

|---|---|

| Reaction Temperature | 60–80°C |

| Catalyst | K₂CO₃ or NaH |

| Yield Range | 65–78% |

Q. How should researchers handle stability and storage of this compound to prevent degradation?

- Methodological Answer : Store under inert gas (argon) at –20°C in amber vials to minimize light/oxidation. Stability tests indicate decomposition >5% after 6 months at 4°C. For aqueous solutions, use pH 6–7 buffers (e.g., phosphate) to avoid hydrolysis of the fluoroethyl group .

Q. What spectroscopic techniques are most effective for structural characterization?

- Methodological Answer :

- NMR : ¹H NMR (DMSO-d6) shows characteristic peaks: δ 4.5–4.7 (m, -CH₂F), δ 3.4–3.6 (piperidine H). ¹⁹F NMR confirms fluorination (δ –220 to –225 ppm) .

- Mass Spectrometry : ESI-MS (positive mode) yields [M+H]⁺ at m/z 178.1. High-resolution FT-ICR-MS is advised for isotopic validation .

Advanced Research Questions

Q. How can factorial design optimize reaction conditions for scaling this compound synthesis?

- Methodological Answer : Apply a 2³ factorial design to test variables: temperature (60°C vs. 80°C), solvent (DMF vs. acetonitrile), and catalyst loading (1.2 vs. 2.0 eq). Analyze main effects and interactions via ANOVA. For example, a 2022 study found acetonitrile at 80°C with 1.5 eq K₂CO₃ maximizes yield (78%) while minimizing byproducts (<5%) .

Q. What strategies resolve contradictions in reported biological activity data for piperidin-4-ol derivatives?

- Methodological Answer : Discrepancies often arise from assay variability (e.g., cell line differences) or impurities. Recommendations:

- Validate target engagement via orthogonal assays (e.g., SPR for binding affinity vs. cellular IC50).

- Use standardized purity thresholds (>95%) and replicate data across labs .

- Case Study : A 2023 study attributed conflicting dopamine receptor binding data (Ki 50 nM vs. 220 nM) to residual DMSO in assay buffers .

Q. How can computational modeling predict the reactivity of the fluoroethyl group in novel derivatives?

- Methodological Answer : DFT calculations (B3LYP/6-311+G**) model electrophilic substitution patterns. For example, fluorine’s electron-withdrawing effect increases piperidine ring strain (ΔE ~12 kcal/mol), influencing nucleophilicity. MD simulations (AMBER) further predict solvation effects on reaction kinetics .

Methodological Frameworks

Q. What ontological and epistemological frameworks guide hypothesis-driven research on this compound?

- Methodological Answer : A positivist approach (quantitative structure-activity relationships) dominates, but constructivist frameworks are emerging for studying metabolic pathways. For example, grounded theory can identify unexpected metabolite interactions in hepatic microsomal assays .

Safety and Compliance

Q. What safety protocols are critical for handling fluorinated piperidine derivatives?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。